5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Amination: The triazole intermediate is then subjected to an amination reaction with 3-chloroaniline to introduce the 3-chlorophenylamino group.
Amidation: Finally, the cyclohexylamine is reacted with the triazole intermediate to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
5-((3-bromophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: The substitution of chlorine with bromine can lead to differences in reactivity and potency.
5-((3-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of a cyclohexyl group can influence the compound’s solubility and bioavailability.
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-cyclohexyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-10-5-4-8-12(9-10)17-14-13(19-21-20-14)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,18,22)(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWLLFHBHFMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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